2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
Overview
Description
2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DHED or 2-hydroxyestradiol-3-methyl ether and is a derivative of estradiol. DHED has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism Of Action
DHED exerts its effects through the activation of estrogen receptors. DHED is converted to 2-hydroxyestradiol, which is a potent estrogen receptor agonist. 2-hydroxyestradiol can bind to estrogen receptors and activate downstream signaling pathways. DHED has also been shown to have antioxidant effects and can reduce oxidative stress in cells.
Biochemical And Physiological Effects
DHED has been shown to have various biochemical and physiological effects. DHED can improve cognitive function and memory in animal models of neurodegenerative diseases. DHED can also inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. DHED can reduce blood pressure and have vasodilatory effects in animal models of hypertension. DHED has also been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.
Advantages And Limitations For Lab Experiments
DHED has several advantages for lab experiments. DHED is a stable compound and can be easily synthesized. DHED is also a potent estrogen receptor agonist and can activate downstream signaling pathways. However, DHED has some limitations for lab experiments. DHED can be expensive to synthesize, and its effects can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on DHED. One area of research is the development of DHED analogs with improved pharmacological properties. DHED analogs can have increased stability, potency, and selectivity for estrogen receptors. Another area of research is the investigation of DHED's effects on other diseases such as diabetes and obesity. DHED has been shown to have anti-inflammatory effects, and its effects on metabolic disorders are yet to be fully explored. DHED's effects on aging and longevity are also areas of future research. DHED has been shown to have neuroprotective effects, and its potential applications in age-related cognitive decline and dementia are yet to be fully explored.
Scientific Research Applications
DHED has been extensively studied for its potential applications in various fields. One of the most significant applications of DHED is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DHED has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. DHED has also been studied for its potential applications in cancer treatment. DHED has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. DHED has also been studied for its potential applications in cardiovascular disease. DHED has been shown to have vasodilatory effects and can reduce blood pressure in animal models of hypertension.
properties
IUPAC Name |
2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,5-11)6(12)7(13)9-3-4-10/h6,10-12H,3-5H2,1-2H3,(H,9,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIYIYUVBMDKNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324631 | |
Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide | |
CAS RN |
4417-88-3 | |
Record name | NSC407324 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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